Differentiation via Unique 1,2-Didehydro Modification on the Tanshinone Scaffold
1,2-Didehydrocryptotanshinone differs from its parent compound, cryptotanshinone (CT), by a critical structural feature: the presence of a double bond between the C1 and C2 positions of the A-ring. This modification changes the molecule from a saturated ring system in CT to an α,β-unsaturated ketone system in 1,2-Didehydrocryptotanshinone. This specific structural difference is the primary and quantifiable point of differentiation from other tanshinones . While direct comparative bioactivity data is currently unavailable in the public domain, this chemical feature is a hallmark of potential differential reactivity and target engagement.
| Evidence Dimension | Molecular Structure (Key Substituent) |
|---|---|
| Target Compound Data | C1=C2 double bond (α,β-unsaturated ketone system) |
| Comparator Or Baseline | Cryptotanshinone (CT) - C1-C2 single bond |
| Quantified Difference | Oxidation state change: Loss of 2 hydrogen atoms (C19H18O3 vs. C19H20O3 for CT) |
| Conditions | Chemical structure analysis |
Why This Matters
This precise structural difference defines the compound's unique chemical space and potential reactivity, making it a non-substitutable tool for studies investigating the role of the 1,2-double bond in tanshinone biology.
